molecular formula C15H19NO3 B8323680 Rac-2-ethoxy-3-(1h-indol-5-yl)-propionic acid ethyl ester

Rac-2-ethoxy-3-(1h-indol-5-yl)-propionic acid ethyl ester

Cat. No. B8323680
M. Wt: 261.32 g/mol
InChI Key: XINZHRGAVPPNEM-UHFFFAOYSA-N
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Patent
US06890947B2

Procedure details

A suspension of 9.7 g of (Z)-2-ethoxy-3-(1H-indol-5-yl)-acrylic acid ethyl ester in 100 ml of EtOH and 1.0 g of Pd/C (10%) was hydrogenated at 22° C. for 2 h after which time hydrogen uptake ceased. The suspension was filtered, the filtrate evaporated and the residue chromatographed on silica (n-hexane/AcOEt, 2:1) to give 8.7 g of the title compound as a white solid. MS: (M)+ 261.2.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])/[C:5](/[O:16][CH2:17][CH3:18])=[CH:6]/[C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2)[CH3:2].[H][H]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[CH:5]([O:16][CH2:17][CH3:18])[CH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2)[CH3:2]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)OC(/C(=C/C=1C=C2C=CNC2=CC1)/OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (n-hexane/AcOEt, 2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(CC=1C=C2C=CNC2=CC1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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